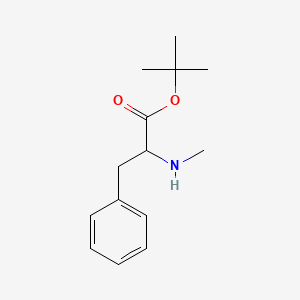

N-Me-Phe-otbu

Description

Historical Context and Evolution of its Research Significance

The use of N-Me-Phe-otbu is intrinsically linked to the evolution of peptide synthesis. In the mid-20th century, the development of solid-phase peptide synthesis (SPPS) revolutionized the field, creating a demand for a diverse array of protected amino acid building blocks. The tert-butyl ester was established as an effective protecting group for the carboxylic acid function, prized for its stability under a range of reaction conditions and its facile removal with mild acids like trifluoroacetic acid (TFA). organic-chemistry.orgnih.gov

Concurrently, researchers in medicinal chemistry began to explore the effects of N-methylation on peptides. Incorporating N-methylated amino acids was found to be a powerful tool for creating peptides with enhanced therapeutic potential. uzh.ch This modification can increase a peptide's resistance to enzymatic degradation by proteases, improve its membrane permeability, and constrain its conformational flexibility, which can lead to higher receptor selectivity and potency. uzh.chnih.gov The convergence of these two streams of research—advanced protecting group strategies and the medicinal chemistry of N-methylated peptides—led to the synthesis and widespread adoption of building blocks like this compound. Its significance grew from being a niche reagent to a staple component in the construction of sophisticated peptide-based drug candidates and molecular probes. nih.govnih.gov

Interdisciplinary Relevance in Chemical and Biological Sciences Research

The utility of this compound extends across multiple scientific disciplines, underscoring its versatility.

Medicinal Chemistry and Pharmacology : In drug discovery, this compound is a key component for synthesizing peptidomimetics and peptide-based therapeutics. mdpi.comresearchgate.net N-methylation can significantly alter a peptide's pharmacological profile. For instance, it can lock the peptide backbone into a specific conformation that is optimal for binding to a biological target, such as a receptor or enzyme. This has been applied in the development of agonists and antagonists for opioid receptors and other G-protein coupled receptors. nih.gov The increased metabolic stability imparted by the N-methyl group is also a critical factor in designing drugs that can be administered systemically. nih.gov

Organic Synthesis : As a chiral building block, this compound is used in both solution-phase and solid-phase peptide synthesis. uzh.chsigmaaldrich.com The tert-butyl ester protecting group is orthogonal to the commonly used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups for the N-terminus, allowing for selective deprotection and chain elongation. sigmaaldrich.comsigmaaldrich.com Its use facilitates the controlled, stepwise assembly of complex peptide sequences containing N-methylated residues at specific positions. rsc.org

Biochemistry and Structural Biology : this compound is used to create modified peptides that serve as tools for studying biological processes. By replacing a standard phenylalanine with an N-methylated version, researchers can investigate how N-methylation affects peptide structure, folding, and interaction with other biomolecules. These studies provide fundamental insights into protein-protein interactions and the principles of molecular recognition.

Fundamental Chemical Structures and their Relevance in Advanced Synthesis

The chemical utility of this compound arises directly from the specific roles played by its three key structural components: the phenylalanine side chain, the N-methyl group, and the tert-butyl ester.

Phenylalanine (Phe) Core : The core of the molecule is derived from the amino acid phenylalanine, which provides a bulky and hydrophobic benzyl (B1604629) side chain. This side chain is crucial for many biological interactions, often fitting into hydrophobic pockets of target proteins and contributing significantly to binding affinity through van der Waals and hydrophobic interactions.

N-methyl (N-Me) Group : The methyl group attached to the backbone nitrogen atom is a small but impactful modification. It eliminates the possibility of the N-H group acting as a hydrogen bond donor, which can disrupt secondary structures like alpha-helices and beta-sheets. Furthermore, the steric hindrance introduced by the methyl group restricts the rotation around the N-Cα bond, reducing the conformational flexibility of the peptide backbone. This pre-organization can favor a specific bioactive conformation, leading to enhanced biological activity. uzh.ch

tert-Butyl Ester (OtBu) Group : The tert-butyl ester serves as a robust protecting group for the C-terminal carboxylic acid. lookchem.com Its steric bulk prevents the carboxylate from engaging in unwanted side reactions during the coupling of subsequent amino acids in a peptide chain. It is stable to the basic conditions often used for the removal of the Fmoc protecting group from the N-terminus but can be cleanly cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), at the end of the synthesis to yield the free carboxylic acid. organic-chemistry.orggoogle.com

This combination of a functionally important side chain, a conformation-constraining backbone modification, and a versatile protecting group makes this compound a highly effective and strategic tool for the rational design and synthesis of advanced peptides.

Data Tables

Table 1: Chemical Properties of N-Methyl-L-phenylalanine tert-butyl ester

| Property | Value | Source |

|---|---|---|

| CAS Number | 114525-94-9 | |

| Molecular Formula | C14H21NO2 | chemicalbook.com |

| Molecular Weight | 235.33 g/mol | chemicalbook.com |

| Appearance | Not specified in sources, but related compounds are powders or solids. | sigmaaldrich.comsigmaaldrich.com |

Table 2: Compound Names Mentioned in this Article

| Full Chemical Name | Common Abbreviation |

|---|---|

| N-Methyl-L-phenylalanine tert-butyl ester | This compound |

| Trifluoroacetic acid | TFA |

| 9-fluorenylmethyloxycarbonyl | Fmoc |

| tert-butyloxycarbonyl | Boc |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(methylamino)-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15-4)10-11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKARLOPBFXQHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Me Phe Otbu and Its Derivatives

Solution-Phase Synthetic Routes

Solution-phase synthesis offers a versatile platform for the preparation of N-Me-Phe-otbu, allowing for the purification of intermediates at each step. This section outlines the key chemical transformations involved in its synthesis.

Esterification Strategies for tert-Butyl Ester Formation

The introduction of the tert-butyl (tBu) ester is a crucial step in protecting the C-terminus of phenylalanine. This acid-labile protecting group is favored for its stability under various reaction conditions and its straightforward removal.

A common method for the tert-butyl esterification of amino acids involves the reaction with isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA). mdpi.comescholarship.org The amino acid is typically dissolved in an appropriate solvent like dichloromethane, and isobutylene is introduced under pressure. escholarship.org While effective, this method can sometimes lead to side reactions if not carefully controlled.

An alternative approach involves the use of tert-butyl acetate (B1210297) with a strong acid catalyst. For instance, treatment of free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate can directly yield the corresponding tert-butyl esters with free amino groups in good yields. organic-chemistry.org

| Method | Reagents | Key Features |

| Isobutylene Esterification | Isobutylene, H₂SO₄ or PTSA | Common industrial method, requires pressure vessel. mdpi.comescholarship.org |

| tert-Butyl Acetate Esterification | tert-Butyl acetate, Tf₂NH | Milder conditions, good yields for free amino acids. organic-chemistry.org |

N-Methylation Techniques and Optimization

The N-methylation of the amino group of phenylalanine tert-butyl ester is a pivotal step. Direct methylation of the unprotected amino ester can be challenging due to over-methylation and side reactions. Therefore, the use of a protecting group on the nitrogen atom is often employed to achieve selective mono-methylation.

A widely used method involves the N-methylation of a protected phenylalanine derivative. For example, Boc-protected phenylalanine methyl or tert-butyl ester can be treated with a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride (NaH). mdpi.comnih.gov This method generally provides good yields of the N-methylated product. The choice of solvent, typically tetrahydrofuran (B95107) (THF), and reaction temperature are critical for optimizing the yield and minimizing side reactions. researchgate.net

Another strategy is the use of the o-nitrobenzenesulfonyl (Ns) protecting group. The Ns group activates the nitrogen for alkylation and can be subsequently removed under mild conditions. tcichemicals.comrsc.org This approach allows for efficient N-methylation and is compatible with a variety of amino acid side chains.

| Method | Reagents | Protecting Group | Key Features |

| Direct Methylation | Methyl iodide, NaH | Boc | Well-established method, requires careful control of stoichiometry. mdpi.comnih.govresearchgate.net |

| Nosyl-Directed Methylation | Methylating agent (e.g., diazomethane), Base | Ns | Mild deprotection conditions, high efficiency. tcichemicals.comresearchgate.netresearchgate.netnih.gov |

Protecting Group Chemistry (e.g., Fmoc, Boc, Ns)

The choice of protecting groups for the N-terminus is critical for the successful synthesis of this compound and its subsequent use in peptide synthesis. The most common protecting groups are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.

The Boc group is stable to a wide range of nucleophiles and bases, making it suitable for N-methylation reactions using strong bases like NaH. wikipedia.org It is typically removed using strong acids like trifluoroacetic acid (TFA). wikipedia.orgresearchgate.netnih.gov

The Fmoc group is stable under acidic conditions and is removed by treatment with a base, commonly piperidine. researchgate.net This orthogonality with the acid-labile tert-butyl ester makes the Fmoc/tBu strategy highly popular in solid-phase peptide synthesis (SPPS). researchgate.net However, direct N-methylation of Fmoc-protected amino acids is not straightforward due to the lability of the Fmoc group under the basic conditions required for methylation. Therefore, the Fmoc group is often introduced after the N-methylation step. nih.gov

The o-nitrobenzenesulfonyl (Ns) group serves as both a protecting and an activating group. tcichemicals.comrsc.org It is stable under acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively. The Ns group can be selectively removed using soft nucleophiles like thiols in the presence of a mild base, making it a valuable tool for the synthesis of complex N-methylated peptides. tcichemicals.com

| Protecting Group | Chemical Name | Deprotection Conditions | Key Features |

| Boc | tert-Butyloxycarbonyl | Strong acid (e.g., TFA) wikipedia.orgresearchgate.netnih.gov | Stable to bases, widely used in solution-phase synthesis. wikipedia.org |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., piperidine) researchgate.net | Orthogonal to acid-labile groups, standard for SPPS. researchgate.net |

| Ns | o-Nitrobenzenesulfonyl | Thiol and mild base tcichemicals.com | Acts as an activating group for N-alkylation, offers orthogonal deprotection. tcichemicals.comrsc.org |

Condensation Reactions and Coupling Reagents (e.g., PyAOP, PyBOP, HATU, DIC, OxymaPure, T3P, TiCl4)

The formation of the peptide bond is a critical step in the synthesis of derivatives of this compound. The steric hindrance of the N-methyl group can make this coupling challenging, often requiring more potent coupling reagents.

Phosphonium-based reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective for coupling N-methylated amino acids. nih.govbachem.com PyAOP, in particular, has shown excellent results in couplings involving sterically hindered N-methyl amino acids. nih.govbachem.com

Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely used and are known for their high reactivity. bachem.comuiw.edupeptide.comthieme-connect.com HATU is often used in combination with a base like diisopropylethylamine (DIPEA) to facilitate the coupling of N-methylated residues. peptide.com

Carbodiimides like DIC (N,N'-Diisopropylcarbodiimide), when used with additives such as OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), provide an efficient and safer alternative to traditional additives like HOBt. bachem.comcsic.escsic.es The DIC/OxymaPure system is particularly useful for difficult couplings and in automated synthesis. bachem.comamazonaws.com

Propanephosphonic acid anhydride (B1165640) (T3P) is a versatile and mild coupling reagent that can be used for amide bond formation with minimal racemization. core.ac.ukorganic-chemistry.orgrsc.orgcsic.es It is particularly advantageous for large-scale synthesis due to the water-solubility of its byproducts, which simplifies purification. core.ac.ukcsic.esucl.ac.uk

Titanium tetrachloride (TiCl₄) has emerged as an effective condensing agent for the synthesis of dipeptides, including those containing N-methylated amino acids. rsc.orgresearchgate.netmdpi.comnih.govresearchgate.net Reactions are typically carried out in pyridine (B92270), and the method has been shown to be compatible with various protecting groups. rsc.orgresearchgate.netnih.gov

| Coupling Reagent | Class | Key Features |

| PyAOP | Phosphonium Salt | Highly effective for sterically hindered N-methyl amino acid couplings. nih.govbachem.com |

| PyBOP | Phosphonium Salt | Efficient coupling reagent, though sometimes less effective than PyAOP for N-methylated residues. uni-kiel.depeptide.comresearchgate.net |

| HATU | Uronium/Aminium Salt | Very reactive, commonly used for difficult couplings, including N-methylated amino acids. bachem.comuiw.edupeptide.comthieme-connect.com |

| DIC/OxymaPure | Carbodiimide/Additive | Safer alternative to HOBt-based systems, effective for automated synthesis. bachem.comcsic.escsic.esamazonaws.com |

| T3P | Phosphonic Acid Anhydride | Mild, low racemization, water-soluble byproducts, suitable for large-scale synthesis. core.ac.ukorganic-chemistry.orgrsc.orgcsic.es |

| TiCl₄ | Lewis Acid | Effective condensing agent for dipeptide synthesis in pyridine. rsc.orgresearchgate.netmdpi.comnih.govresearchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been increasingly utilized to accelerate organic reactions, including peptide synthesis. The application of microwave energy can significantly reduce reaction times and improve yields, particularly for challenging couplings involving sterically hindered amino acids like this compound.

Microwave-assisted protocols have been successfully applied to the synthesis of peptides containing N-methylated amino acids, often in conjunction with potent coupling reagents like HATU or DIC/OxymaPure. amazonaws.com The use of microwave heating can drive difficult coupling reactions to completion in minutes, whereas they might take hours at room temperature. amazonaws.commdpi.com This technology is particularly beneficial in the context of automated peptide synthesizers.

Stereoselective Synthesis of this compound Analogues

The stereoselective synthesis of analogues of this compound is crucial for studying structure-activity relationships. The introduction of N-methylation can be achieved through various methods, either by starting with an already N-methylated building block or by performing the methylation on the peptide chain.

One common approach is the reductive amination of the corresponding amino acid ester, H-Phe-OtBu, with formaldehyde. However, controlling the stereochemistry during such synthetic routes is paramount. Solution-phase synthesis provides a high degree of control over reaction conditions, allowing for the stereoselective preparation of diastereomeric compounds. explorationpub.com For example, the synthesis of phenylalanine-derived β-lactams has been achieved through stereoselective solution pathways, highlighting the ability to control the configuration at multiple chiral centers. explorationpub.com

In the context of SPPS, the direct incorporation of pre-synthesized, stereochemically pure Fmoc-N-Me-Phe-OH is the most common method to ensure the stereointegrity of the final peptide. researchgate.net However, care must be taken during the activation and coupling steps, as N-methylated amino acids can be prone to racemization. researchgate.net Using coupling reagents known to suppress racemization, such as those based on HOAt, is recommended. researchgate.net

Chiral Auxiliaries and Catalytic Approaches

The stereocontrolled synthesis of N-methylated amino acids often relies on the use of chiral auxiliaries to direct the formation of the desired stereoisomer. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate, inducing facial selectivity in subsequent reactions, after which they can be cleaved. researchgate.net

One established approach involves the N-methylation of an amino acid precursor that is first protected with a group amenable to methylation, such as an o-nitrobenzenesulfonyl (o-NBS) group. acs.org For instance, Nα-o-NBS-phenylalanine can be methylated, and subsequent esterification and deprotection steps yield this compound. However, direct methylation can sometimes lead to mixtures of products and require careful purification. acs.org A more refined method involves the methylation of Nα-o-NBS amino acid methyl esters, which can then be saponified to the corresponding N-methylated amino acid. The use of lithium iodide (LiI) for ester cleavage has been shown to be effective while minimizing racemization. acs.org

Catalytic approaches offer an alternative, more atom-economical route. For example, aspartic acid-containing peptides have been developed as catalysts for asymmetric N-oxidation reactions, demonstrating the potential of peptide-based catalysts in achieving high enantioselectivity for transformations on nitrogen atoms. chemrxiv.org While not directly applied to this compound synthesis, such biomolecule-inspired catalytic cycles represent a promising frontier. chemrxiv.org Additionally, transition metal catalysis, such as palladium-catalyzed reactions using chiral phosphoramidite (B1245037) ligands derived from TADDOL, has proven effective for the enantioselective synthesis of other complex chiral molecules and could be adapted for amino acid derivatives. rsc.org Radical-based syntheses employing chiral auxiliaries like the mesitylsulfinyl group also provide a pathway to enantiopure α-amino acids through diastereoselective radical additions.

A notable example of a chiral auxiliary-based method is the use of camphor (B46023) sultam or D-valine to synthesize p-phosphonomethyl-L-phenylalanine, a non-hydrolyzable phosphotyrosine isostere. scispace.com This highlights how chiral auxiliaries can be instrumental in creating complex, functionalized amino acid analogs with high stereopurity. scispace.com

Diastereoselective Deprotonation and Alkylation

Once the N-methylated amino acid scaffold is formed, further modification at the α-carbon can be achieved through diastereoselective deprotonation followed by alkylation of the resulting enolate. The stereochemical outcome of this process is highly dependent on the N-protecting group, the ester group, the base used for deprotonation, and the nature of the electrophile. nih.gov

For instance, the alkylation of enolates derived from proline analogs shows that the diastereoselectivity is influenced by the N-protecting group (e.g., Boc vs. benzoyl) and the alkylating agent. nih.gov In some cases, the steric bulk of an ester group, such as a menthyl ester, can play a more significant role in enhancing selectivity than the absolute configuration of the auxiliary itself. nih.gov

In the context of N-methylated systems, the absence of an acidic N-H proton can make the α-C-H bond more susceptible to deprotonation, but also increases the risk of racemization. The generation of a planar enolate intermediate from a chiral starting material can lead to a loss of stereochemical information unless the existing chirality elsewhere in the molecule can effectively bias the approach of the incoming electrophile. The use of a bulky N-protecting group, such as the 9-phenyl-9-fluorenyl (Pf) group, can influence the regioselectivity of deprotonation but may offer poor diastereoselectivity in subsequent alkylations. mdpi.com

Research on chiral derivatives of β-aminopropionic acid has shown that a bis[α-phenylethyl]amide auxiliary can induce substantial stereoinduction (up to 80% diastereomeric excess) in methylation reactions of the corresponding lithium enolates. researchgate.net The addition of co-solvents like HMPA can further improve the diastereoselectivity in some cases. researchgate.net These principles of "double stereoinduction," where both a chiral auxiliary and a chiral substrate influence the reaction's outcome, are key to synthesizing highly pure, complex amino acid derivatives. researchgate.net

Enantiomeric Purity Assessment in Synthesis

Ensuring the enantiomeric purity of this compound and its derivatives is critical. Several analytical techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.

Chiral HPLC is a powerful method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of amino acid enantiomers. researchgate.net The enantiomeric excess (ee) can be accurately quantified by comparing the peak areas of the two enantiomers. uma.es The method's accuracy can be validated by analyzing samples with known enantiomeric ratios. uma.es For amino acids, derivatization with agents like N-fluorenylmethoxycarbonyl (FMOC) is sometimes performed to improve chromatographic behavior and detection. researchgate.net

Table 1: Chiral HPLC Methods for Enantiomeric Purity

| Analyte Type | Chiral Stationary Phase (CSP) | Key Feature | Reference |

|---|---|---|---|

| Drug Enantiomers | Polysaccharide-based | Broad applicability in pharmaceutical analysis | uma.es |

| Amino Acid Derivatives | Amylose/Cellulose-based | Separation of FMOC-derivatized amino acids | researchgate.net |

NMR spectroscopy offers another route to determine enantiomeric purity. While enantiomers are indistinguishable in a standard achiral NMR experiment, the addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can resolve this issue. CSAs, such as mandelic acid analogues or (R)-1,1'-bi-2-naphthol, form transient diastereomeric complexes with the analyte, causing the signals of the two enantiomers to appear at different chemical shifts (chemical shift non-equivalence). arkat-usa.org The enantiomeric excess can then be determined by integrating the distinct signals. arkat-usa.org Recently, methods using symmetrical achiral molecules as resolving agents have also been developed, offering a versatile approach for various chiral analytes, including protected amino acids. nih.gov

Table 2: NMR-Based Methods for Enantiomeric Purity

| Method | Agent | Principle | Application | Reference |

|---|---|---|---|---|

| Chiral Solvating Agent (CSA) | Mandelic Acid Analogues | Formation of transient diastereomeric complexes | Mexiletine (antiarrhythmic drug) | arkat-usa.org |

| Chiral Derivatizing Agent (CDA) | (R)-1,1'-bi-2-naphthol | Covalent formation of stable diastereomers | Chiral amines | --- |

Synthesis of Modified this compound Building Blocks and Scaffolds

Incorporation of Non-Canonical Amino Acids

The synthesis of this compound derivatives can be extended to include non-canonical amino acids (ncAAs), which are amino acids not found among the 20 common proteinogenic ones. nih.gov Incorporating ncAAs can introduce novel chemical functionalities, steric constraints, or altered electronic properties. sigmaaldrich.com

Synthetic strategies to create these modified building blocks often start from canonical amino acids and modify them. A stepwise dehydrogenative method, for example, can convert aliphatic amino acids into terminal alkene intermediates, which can then be further functionalized to produce a variety of non-canonical derivatives. nih.gov Another approach involves the genetic incorporation of ncAAs. For instance, an evolved pyrrolysyl-tRNA synthetase has been used to incorporate various meta-substituted phenylalanine derivatives with diverse functional groups (halide, nitrile, ketone, azide) into proteins. nih.gov These same ncAAs could be used as starting materials for N-methylation and esterification to produce novel this compound analogs.

The synthesis of peptides containing N-methylated non-canonical amino acids can be challenging but is often achieved using solid-phase peptide synthesis (SPPS). researchgate.net For example, Fmoc-protected N-methylated non-canonical amino acids can be prepared and then incorporated into a peptide sequence using specialized coupling reagents like PyAOP or PyBOP/HOAt, which are effective for sterically hindered couplings involving N-methylated residues. researchgate.net

Preparation of Functionalized Derivatives for Probe Development

Functionalizing this compound and its analogs is crucial for their use as chemical probes in biological studies. These probes can be used for applications like fluorescent labeling, affinity purification, or structural studies using NMR. nih.govnih.gov

The synthesis of these functionalized derivatives involves introducing a reporter group (e.g., a fluorophore, a biotin (B1667282) tag, or an NMR-active isotope) or a bioorthogonal handle (e.g., an azide (B81097) or alkyne for click chemistry). This can be achieved by using a functionalized phenylalanine precursor. For example, meta-substituted phenylalanine derivatives containing trifluoromethyl (for ¹⁹F NMR probes), ketone, alkyne, or azide groups have been synthesized and incorporated into proteins. nih.gov These same functionalized phenylalanines can serve as precursors for this compound probe synthesis.

Another strategy involves creating aminoacyl-adenylate mimics that can act as probes for specific enzymes. For example, a phenylalanine-based probe containing a biotin molecule attached via a linker was synthesized to study the interactions of NRPS (non-ribosomal peptide synthetase) adenylation domains. nih.gov Similarly, a PheAMS (phenylalanyl-adenosine monophosphate sulfamate) probe was modified with a photocrosslinking group to detect phenylalanine-specific adenylation domains. nih.gov These advanced synthetic approaches allow for the creation of tailored molecular tools to investigate complex biological systems.

Chemical Reactivity and Mechanistic Investigations

Cleavage Mechanisms of Ester and Amide Bonds

The cleavage of ester and amide bonds in N-methylated amino acid derivatives like N-Me-Phe-otbu is a critical aspect of peptide synthesis and modification. The stability of these bonds is highly dependent on the reaction conditions and the nature of the protecting groups employed.

Trifluoroacetolytic Scission Studies

Trifluoroacetic acid (TFA) is a common reagent for the removal of tert-butyl (tBu) ester protecting groups. The trifluoroacetolytic cleavage of the tBu ester in this compound proceeds through an acid-catalyzed mechanism. Studies on related N-methylamino acid derivatives have shown that the reaction can also lead to the cleavage of the amide bond, particularly at the terminal side of N-methylated residues. uni-giessen.de

The mechanism often involves the formation of intermediate oxazolonium ions, which can influence the reaction pathway. researchgate.net Research on synthetic homo-oligopeptides, such as Z-(Aib)10-OtBu, treated with TFA showed a regular series of cleaved products, suggesting a repetitive cleavage mechanism via intermediate C-terminal oxazolones. uni-giessen.de This indicates that the scission is not always limited to the ester group but can extend to the peptide backbone, especially with prolonged reaction times or harsher conditions. The rate of this cleavage can be extremely fast; for instance, p-Me-C6H4C(O)-(NMe)Aib-Phe-OMe undergoes rapid amide-bond cleavage with just 2% TFA in acetonitrile (B52724). uni-giessen.de

Influence of Protecting Groups on Cleavage Pathways

The choice of N-terminal protecting group significantly influences the cleavage pathways of both the ester and amide bonds in N-methylated amino acid esters. Protecting groups affect the electronic properties and steric environment of the molecule, thereby altering its reactivity.

For instance, the presence of an N-acyl group can influence the lability of the adjacent amide bond. In studies of di- and tripeptides, it was found that peptides with C-terminal N-methylamino acid carboxamides, such as Z-Pro-(NMe)Ala-NMe2, undergo rapid cleavage of the amide bond upon treatment with TFA. uni-giessen.de The nature of the protecting group also dictates the conditions required for its removal, which can in turn affect the stability of the ester and other amide linkages within the molecule. For example, groups like Boc and tBu-ether are typically removed simultaneously with a TFA/CH2Cl2 mixture. uni-giessen.de

The stability of the trityl protecting group, for example, can be sensitive, leading to lower yields during cleavage reactions. acs.org Conversely, the use of an o-nitrobenzenesulfonyl (o-NBS) group allows for a specific N-alkylation and subsequent cleavage under conditions that can minimize racemization, a common side reaction in N-methylated amino acids. acs.org Saponification of Nα-protected-Nα-methylamino acid methyl esters is known to cause more racemization than in their non-methylated counterparts. This increased susceptibility to racemization is attributed to the absence of an acidic N-H proton, which in non-methylated amino acids gets deprotonated first in basic conditions, thus protecting the α-C-H bond from ionization. acs.orgcdnsciencepub.com

Deuteration Studies and Kinetic Isotope Effects

Deuterium (B1214612) labeling is a powerful tool for studying reaction mechanisms and metabolic pathways. The site-selective deuteration of alpha-amino esters provides valuable insights into the reactivity of the α-carbon.

Site-Selective Deuteration of Alpha-Amino Esters

Methods have been developed for the efficient α-deuteration of α-amino esters through hydrogen isotope exchange in deuterium oxide (D2O). nih.gov One such method utilizes 2-hydroxynicotinaldehyde (B1277654) as a catalyst under mild conditions. nih.govacs.org This approach is compatible with a wide range of α-amino acid derivatives, including tert-butyl esters like Phe-OtBu. nih.gov The proposed mechanism involves the formation of a Schiff base intermediate between the amino ester and the aldehyde catalyst. acs.org The electronic properties of the catalyst are crucial; the ortho-hydroxyl group and the pyridine (B92270) ring help to stabilize carbanionic intermediates and increase the acidity of the α-C-H bond, facilitating deuterium exchange. nih.govacs.org

Biocatalytic methods using enzymes like α-oxo-amine synthases (e.g., SxtA AONS) have also been shown to be effective for the site- and stereoselective deuteration of α-amino acids and their methyl esters using D2O as the deuterium source. nih.gov These enzymatic methods can be highly selective, though their substrate scope may be limited by the specificity of the enzyme. nih.govnih.gov

Table 1: Catalyst Loading and Temperature Effects on Deuteration This interactive table shows the impact of catalyst loading and reaction temperature on the yield and degree of deuteration for certain amino esters.

| Amino Ester | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Deuterium Incorporation (%) |

| Ile-OMe | 5 | 25 | Not Successful | - |

| Ile-OMe | 10 | 50 | 60 | 75 |

| Val-OMe | 5 | 25 | Not Successful | - |

| Val-OMe | 10 | 50 | 65 | 78 |

Data derived from studies on sterically hindered amino esters. acs.org

Mechanistic Insights from Kinetic Isotope Experiments

Kinetic isotope effect (KIE) studies, where the reaction rate of a deuterated substrate is compared to its non-deuterated counterpart, provide strong evidence for the rate-determining step of a reaction. In the context of the deuteration of Phe-OtBu, a KIE value (kH/kD) of 3.0 was observed. acs.org This primary kinetic isotope effect indicates that the cleavage of the α-C-H bond is involved in the rate-determining step of the hydrogen isotope exchange reaction. acs.orgresearchgate.net

The magnitude of the KIE can help to elucidate the structure of the transition state. researchgate.net A significant primary KIE, like the one observed, supports a mechanism where the α-proton is abstracted in the slowest step, consistent with the formation of a carbanionic intermediate stabilized by the Schiff base. acs.org Secondary kinetic isotope effects (SKIEs), where the isotope is not directly involved in bond breaking, are generally smaller but can still provide valuable information about changes in hybridization at the reaction center. researchgate.netwikipedia.org

Intramolecular Reactions and Cyclization Pathways

N-methylated amino acid esters can undergo intramolecular reactions, most notably cyclization to form diketopiperazines or other cyclic structures. These reactions are influenced by the sequence, protecting groups, and reaction conditions.

The tendency for dipeptide esters to cyclize is a well-known phenomenon in peptide chemistry. For a dipeptide ester containing an N-methylated amino acid like N-Me-Phe, intramolecular aminolysis of the ester can lead to the formation of a cyclic dipeptide (a diketopiperazine). This reaction is often base-catalyzed and can occur as an undesirable side reaction during peptide synthesis, particularly during the deprotection of the N-terminal protecting group of a dipeptide ester.

The conformation of the peptide chain plays a crucial role in the rate of cyclization. nih.gov Studies on squaramate esters have shown that promoting a specific conformation can significantly accelerate the intramolecular cyclization reaction. nih.gov In the context of this compound, if it is part of a dipeptide, the N-methylation can influence the conformational preferences of the peptide backbone, potentially affecting the rate of diketopiperazine formation. Furthermore, intramolecular cyclizations can be strategically employed in synthesis, such as the intramolecular ester enolate-imine cyclization to create polycyclic β-lactams and cyclic β-amino acid derivatives. nih.gov These reactions proceed through the formation of cyclic intermediates and are often highly diastereoselective. nih.gov

Photoinduced Reactions and Acyl Transfer Mechanisms

Photoinduced reactions offer a powerful method for the generation of reactive intermediates under mild conditions. While specific studies detailing the photoinduced reactions of this compound are not extensively documented in the reviewed literature, the reactivity of related N-acyl and N-nitroso compounds provides a basis for understanding its potential photochemical behavior.

Generally, the photolysis of N-nitrosamides in non-acidic media initiates the homolytic cleavage of the N-N bond, which produces an amidyl radical and nitric oxide. acs.org These highly reactive amidyl radicals can then participate in various subsequent reactions. In the context of acyl transfer, photolabile protecting groups are often employed. For instance, N-acyl-7-nitroindolines are known to undergo photoinduced acyl transfer. nih.govunifr.chnih.gov Upon irradiation, these compounds form a reactive nitronic anhydride (B1165640) intermediate capable of acylating nucleophiles like amines and alcohols. nih.govnih.gov The photolysis of these molecules can be initiated by both one-photon and two-photon absorption. nih.gov

Another relevant class of reactions involves photoisomerizable amino acids, which can induce conformational changes in polypeptides upon irradiation. researchgate.net Compounds utilizing an azobiphenyl chromophore, for example, can undergo significant expansion and contraction upon trans-cis photoisomerization. researchgate.net While not directly involving acyl transfer, this highlights the diverse photochemical transformations possible with modified amino acid derivatives.

The general mechanism for photoinduced acylation often involves the photochemical conversion of a relatively inert group into a highly reactive intermediate that can be trapped by a nucleophile. unifr.ch For N-acyl-5,7-dinitroindoline, time-resolved infrared spectroscopy has shown that photolysis leads to the formation of two non-interconvertible conformers of a mixed acetic nitronic anhydride. One of these conformers is long-lived and capable of acylating amines. nih.gov

Although direct evidence for this compound is sparse, it is plausible that its N-acyl derivatives could participate in similar photoinduced acyl transfer reactions, serving as donors of the N-methyl-phenylalanyl group to various nucleophiles under photochemical activation.

Stereochemical Control in Chemical Transformations

The chiral nature of this compound, derived from the L-phenylalanine backbone, makes it a valuable component in asymmetric synthesis, where it can act as a chiral auxiliary or a building block that influences the stereochemical course of a reaction.

Research has demonstrated that the stereochemistry of proline derivatives can be effectively controlled. For instance, the diastereoselectivity of the alkylation of N-Boc-4-tert-butyldimethylsilyloxyproline esters was improved by using a menthyl ester as a chiral auxiliary. It was noted that the steric bulk of the ester group was a crucial factor in enhancing the selectivity of the reaction. nih.gov

In the realm of peptide chemistry, tripeptides based on Pro-Phe and ending with a tert-butyl ester (Pro-Phe-AA-OtBu) have been utilized as organocatalysts in asymmetric aldol (B89426) reactions. nih.gov The specific C-terminal amino acid in these tripeptides was found to determine their catalytic efficiency in different solvents, such as water or toluene. nih.gov

Furthermore, the stereoselective synthesis of β-amino acids has been achieved using perfluoroalkane-tagged chiral auxiliaries. In one example, a novel tagged 5,5-diphenyl-2-oxazolidinone (DIOZ) auxiliary was employed in the asymmetric synthesis of β2-N-Fmoc-phenylalanine through a stereoselective conjugate addition. arkat-usa.org

The reductive amination of amino acid-derived β-keto esters provides another avenue for stereochemical control. The reaction of a β-keto ester derived from Z-Phe-OH with H-Ala-OtBu, under optimized conditions using acetic acid and sodium cyanoborohydride, yielded three diastereoisomeric products. plos.org This demonstrates the influence of the starting chiral materials on the formation of new stereocenters.

The utility of phenylalanine derivatives in directing stereoselective reactions is further highlighted in the synthesis of complex heterocyclic structures. For example, the diastereoselective alkylation of a homoproline enolate has been used to prepare novel extended dipeptide surrogates. nih.gov

Below is a table summarizing examples of stereoselective transformations involving phenylalanine derivatives with tert-butyl esters or related structures.

| Reaction Type | Chiral Component/Auxiliary | Electrophile/Substrate | Key Findings | Reference |

| Asymmetric Aldol Reaction | Pro-Phe-AA-OtBu tripeptides | Isatins and acetone | C-terminal amino acid influences catalytic efficiency in different solvents. | nih.gov |

| Reductive Amination | β-keto ester from Z-Phe-OH | H-Ala-OtBu | Formation of three diastereoisomeric products, indicating stereochemical influence. | plos.org |

| Diastereoselective Alkylation | N-Boc-4-tert-butyldimethylsilyloxyproline menthyl ester | Various electrophiles | Steric bulk of the ester group enhances diastereoselectivity. | nih.gov |

| Conjugate Addition | Perfluoroalkane-tagged DIOZ auxiliary | Cinnamic acid derivative | Stereoselective synthesis of a β2-amino acid. | arkat-usa.org |

| Diastereoselective Alkylation | Homoproline enolate | Alkylating reagents | Synthesis of diversely substituted proline derivatives for dipeptide surrogates. | nih.gov |

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| This compound | N-Methyl-N-(tert-butoxycarbonyl)-L-phenylalanine tert-butyl ester |

| Z-Phe-OH | N-Carboxybenzyl-L-phenylalanine |

| H-Ala-OtBu | Alanine tert-butyl ester |

| Pro-Phe-AA-OtBu | Proline-Phenylalanine-Amino Acid-tert-butyl ester |

| N-Boc-4-tert-butyldimethylsilyloxyproline methyl ester | N-(tert-butoxycarbonyl)-4-(tert-butyldimethylsilyloxy)proline methyl ester |

| DIOZ | 5,5-diphenyl-2-oxazolidinone |

| β2-N-Fmoc-phenylalanine | N-(9-Fluorenylmethyloxycarbonyl)-β2-phenylalanine |

Applications of N Me Phe Otbu in Advanced Chemical Synthesis

As Chiral Building Blocks in Organic Synthesis

N-Me-Phe-otbu is frequently employed as a chiral building block in the synthesis of a wide array of organic molecules, particularly peptides and their derivatives. lookchem.combldpharm.comsigmaaldrich.com The presence of the N-methyl group can enhance the metabolic stability and membrane permeability of peptides, making it a desirable modification in medicinal chemistry. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, preventing it from participating in unwanted side reactions during synthesis. lookchem.com

The utility of this compound as a chiral building block is evident in its application in the synthesis of complex peptides. For instance, it has been incorporated into the synthesis of tetrapeptide amides, where its stereochemistry influences the helical structure of the resulting peptide. core.ac.ukuzh.ch Researchers have also utilized this compound and similar N-methylated amino acid derivatives in the construction of constrained peptides, which are valuable tools for studying protein-protein interactions and for the development of new therapeutic agents. lsu.edu

Furthermore, the versatility of this compound extends to its use in the synthesis of non-peptidic structures. It can serve as a precursor for the synthesis of other chiral molecules through various chemical transformations. For example, it has been used in the synthesis of β-lactams, which are important structural motifs in many antibiotics. researchgate.net

Table 1: Applications of this compound as a Chiral Building Block

| Application Area | Specific Example of Use | Key Feature Utilized | Reference |

|---|---|---|---|

| Peptide Synthesis | Incorporation into tetrapeptide amides to influence helical structure. | Chirality and N-methylation. | core.ac.ukuzh.ch |

| Constrained Peptides | Synthesis of conformationally restricted peptide analogues. | N-methyl group providing steric bulk and limiting conformational freedom. | lsu.edu |

| Heterocyclic Synthesis | Precursor for the synthesis of β-lactams. | Chiral backbone for stereoselective cyclization. | researchgate.net |

| Medicinal Chemistry | Building block for bioactive peptides with improved pharmacokinetic properties. | N-methylation enhancing metabolic stability. | nih.gov |

Development of Novel Organocatalysts

The chiral nature of this compound makes it an attractive scaffold for the development of novel organocatalysts. These catalysts, which are small organic molecules that can accelerate chemical reactions, have become increasingly important in asymmetric synthesis due to their low toxicity and stability compared to traditional metal-based catalysts.

Derivatives of N-methyl amino acids, including those related to this compound, have been shown to be effective organocatalysts in a variety of reactions. For example, formamides derived from N-methyl amino acids can catalyze the enantioselective reduction of aromatic ketimines with high enantioselectivity. researchgate.net The N-methyl group and the amino acid side chain play a crucial role in controlling the stereochemical outcome of the reaction.

Research has also explored the use of peptides containing N-methylated amino acids as organocatalysts. Tripeptides based on a Pro-Phe sequence, with a C-terminal amino acid ester like -OtBu, have been developed to catalyze asymmetric aldol (B89426) reactions in both organic solvents and water. mdpi.com The specific sequence and protecting groups of the peptide influence its catalytic activity and stereoselectivity. The development of such peptide-based organocatalysts opens up new avenues for performing complex chemical transformations in a more environmentally friendly manner.

Precursors for Complex Chemical Structures

The structural framework of this compound serves as a valuable starting point for the synthesis of more complex chemical architectures, including bicyclic and heterocyclic scaffolds, as well as macrocycles.

Bicyclic and Heterocyclic Scaffolds

This compound and its derivatives can be elaborated into a variety of bicyclic and heterocyclic structures. These scaffolds are of significant interest in drug discovery as they can mimic the secondary structures of peptides and proteins, such as β-turns and β-sheets.

For instance, derivatives of phenylalanine have been used to create constrained bicyclic lactams that can act as dipeptide surrogates. nih.gov The synthesis of these structures often involves a series of reactions that build upon the initial chiral framework of the amino acid. The resulting bicyclic compounds can then be incorporated into larger molecules to enforce specific conformations.

The synthesis of various heterocyclic compounds can also be initiated from this compound. For example, it can be a precursor for the synthesis of substituted pyrrolidines and other nitrogen-containing heterocycles. orgsyn.orgscholaris.ca These heterocyclic motifs are prevalent in a vast number of biologically active natural products and synthetic drugs. The ability to generate these complex structures from a readily available chiral starting material is a significant advantage in synthetic chemistry.

Macrocyclization Strategies

Macrocycles, which are large ring structures, are another important class of molecules in drug discovery. They often exhibit high binding affinity and selectivity for their biological targets. This compound can be a key component in the linear peptide precursors that are subsequently cyclized to form macrocycles. uni-kiel.dersc.org

The inclusion of N-methylated amino acids like this compound in a peptide sequence can have a profound impact on the efficiency of the macrocyclization step. researchgate.net The N-methyl group can pre-organize the linear peptide into a conformation that is favorable for ring closure, thereby increasing the yield of the desired macrocycle. thieme-connect.de This "N-methylation strategy" is a powerful tool for overcoming the challenges associated with the synthesis of medium-sized and large cyclic peptides.

Various macrocyclization strategies have been employed, including head-to-tail cyclization, where the N-terminus of the peptide is linked to the C-terminus. thieme-connect.de The choice of coupling reagents and reaction conditions is crucial for achieving successful macrocyclization. The tert-butyl ester of this compound can be selectively removed to allow for the formation of the amide bond during the cyclization process.

Table 2: this compound as a Precursor for Complex Structures

| Structure Type | Synthetic Strategy | Role of this compound | Reference |

|---|---|---|---|

| Bicyclic Scaffolds | Diastereoselective reactions followed by cyclization. | Provides the initial chiral framework for the bicyclic structure. | nih.gov |

| Heterocyclic Scaffolds | Elaboration of the amino acid backbone. | Serves as a starting material for pyrrolidines and other N-heterocycles. | orgsyn.orgscholaris.ca |

| Macrocycles | Synthesis of a linear peptide precursor followed by intramolecular cyclization. | The N-methyl group promotes a favorable conformation for ring closure. | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly chemical processes. This has led to the exploration of green chemistry approaches for the synthesis of this compound and other amino acid derivatives. nih.govdiva-portal.org

Traditional methods for the N-methylation of amino acids often involve the use of hazardous reagents and generate significant amounts of waste. Newer, greener methods aim to address these issues. For example, catalytic N-alkylation of amino acid esters using alcohols as the alkylating agent represents a more atom-economical approach, with water being the only byproduct. d-nb.info While this specific example may not directly use this compound, the principles can be applied to its synthesis.

Another area of focus in green peptide synthesis is the replacement of hazardous solvents like N,N-dimethylformamide (DMF). unibo.it Researchers are investigating the use of more benign solvents, such as ethyl acetate (B1210297), for peptide coupling reactions. Additionally, the development of one-pot procedures that minimize the need for intermediate purification steps can significantly reduce the environmental impact of the synthesis. unibo.itrsc.org These advancements in green chemistry are crucial for making the production of valuable chemical compounds like this compound more sustainable in the long term.

Role in Peptide and Peptidomimetic Research

Incorporation into Linear and Cyclic Peptides

The incorporation of N-methylated amino acids like N-Me-Phe-otbu into both linear and cyclic peptides is a widely used strategy to modulate their structural and functional properties. The N-methyl group introduces steric hindrance and eliminates a hydrogen bond donor in the peptide backbone, which can significantly impact the peptide's conformation. mdpi.comresearchgate.net This modification is known to influence the secondary structure of peptides, for instance, by altering the propensity for forming helical or beta-sheet structures. mdpi.com In the synthesis of cyclic peptides, the inclusion of N-methylated residues can act as a turn-inducing element, which may facilitate the often-challenging cyclization process, especially for smaller peptides. uzh.ch

The synthesis of peptides containing N-methylated amino acids can be challenging due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions. researchgate.net To overcome this, specialized coupling reagents such as PyAOP or HATU are often employed. nih.gov The tert-butyl ester (otbu) group in this compound serves as a protecting group for the carboxylic acid, preventing it from reacting during peptide synthesis and allowing for controlled deprotection in later steps. uzh.ch

For example, in the synthesis of zyklophin (B10770762) analogs, a kappa opioid receptor antagonist, various N-alkylated amino acid derivatives, including those with tert-butyl ester protection, were utilized. nih.gov The choice of protecting groups and coupling strategies is crucial to avoid side reactions like epimerization and to ensure the desired peptide sequence is obtained in good yield. nih.gov The tert-butyl ester is typically removed using trifluoroacetic acid (TFA). uzh.ch

The strategic placement of N-methylated residues within a peptide sequence can lead to enhanced biological properties. For instance, N-methylation can increase a peptide's resistance to enzymatic degradation by proteases, a major hurdle in the development of peptide-based therapeutics. mdpi.comnih.gov This increased stability can lead to a longer half-life in vivo. Furthermore, the conformational changes induced by N-methylation can improve a peptide's binding affinity and selectivity for its target receptor. nih.gov

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. wisdomlib.org The incorporation of N-methylated amino acids is a key strategy in the design of peptidomimetics. wisdomlib.org By replacing a standard amino acid with its N-methylated counterpart, researchers can introduce conformational constraints that lock the molecule into a bioactive conformation, potentially increasing its potency and selectivity. researchgate.net

The synthesis of peptidomimetics often involves the use of building blocks like this compound. These building blocks can be incorporated into peptide-like scaffolds to create molecules that retain the essential side-chain functionalities for biological activity while having a modified backbone that is less susceptible to proteolysis. wisdomlib.org The design process for peptidomimetics can be guided by computational modeling to predict the conformational effects of N-methylation. researchgate.net

Various synthetic strategies are employed to create peptidomimetics, including both solid-phase and solution-phase methods. wisdomlib.orgcore.ac.uk The choice of synthetic route depends on the complexity of the target molecule. For instance, the synthesis of complex cyclic peptidomimetics may require a combination of techniques. researchgate.net

N-Methyl Scanning and its Conformational Impact in Peptides

N-methyl scanning is a systematic approach where each amino acid in a peptide sequence is individually replaced by its N-methylated analog. nih.gov This technique is a powerful tool for probing the structure-activity relationship (SAR) of a peptide. By observing how each N-methylation affects the peptide's biological activity, researchers can identify key residues involved in receptor binding and function. nih.govcapes.gov.br

The introduction of an N-methyl group has significant conformational consequences. It restricts the rotation around the peptide bond and can shift the cis/trans equilibrium of the amide bond, similar to the effect of a proline residue. google.com This can lead to a more rigid peptide backbone, which can be advantageous for receptor binding by reducing the entropic penalty upon binding. researchgate.net However, N-methylation can also disrupt crucial hydrogen bonds necessary for maintaining the bioactive conformation, leading to a decrease in activity. nih.govuq.edu.au

Studies have shown that N-methylation can dramatically increase a peptide's resistance to proteases. nih.gov This is a critical advantage for developing peptide drugs with improved bioavailability. The conformational changes induced by N-methylation can also lead to increased selectivity for specific receptor subtypes, which can reduce off-target effects. nih.gov

For example, a full N-methyl scan of a cyclopeptidic somatostatin (B550006) analog demonstrated that multiple N-methylations could significantly improve metabolic stability and intestinal permeability. nih.gov This highlights the potential of N-methyl scanning to rationally design peptide therapeutics with enhanced pharmacokinetic profiles.

Applications in Non-Ribosomal Peptide Synthesis (NRPS) Research

Non-ribosomal peptide synthetases (NRPSs) are large, multi-enzyme complexes that produce a wide array of structurally diverse and biologically active peptides in microorganisms. nih.govuzh.ch These peptides often contain non-proteinogenic amino acids, such as D-amino acids and N-methylated amino acids. nih.govmdpi.com

The study of NRPS enzymology aims to understand the intricate mechanisms by which these molecular assembly lines function. nih.govnih.gov NRPSs are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. nih.govnih.gov Specific domains within these modules carry out tasks such as amino acid activation, modification (like N-methylation), and peptide bond formation. uzh.ch

Research into NRPSs has revealed the presence of specialized N-methyltransferase (NMT) domains that are responsible for the N-methylation of amino acids during the synthesis process. nih.gov Understanding how these domains recognize their substrates and catalyze the methylation reaction is crucial for efforts to engineer NRPS systems. The purification of entire NRPS assembly lines has been a significant challenge but is essential for detailed biochemical and structural studies. mdpi.com Recent advancements have allowed for the in-situ purification of NRPS complexes, providing a platform to investigate their mechanisms. mdpi.com

The modular nature of NRPSs makes them attractive targets for bioengineering. nih.gov Reprogramming NRPS assembly lines involves altering the sequence of modules or domains to produce novel peptide analogs. nih.govnih.gov This approach holds great promise for generating new drugs with improved properties.

However, reprogramming NRPSs is often challenging due to the complex interactions between domains and modules. nih.gov A deep understanding of NRPS enzymology is required to successfully engineer these systems. For example, simply swapping an adenylation (A) domain to incorporate a different amino acid may not be successful if the downstream condensation (C) domain is not compatible with the new substrate. researchgate.net

Recent studies have focused on developing high-throughput methods to engineer NRPS domains, such as C domains, to accept non-canonical substrates. nih.gov Evolutionary insights into how nature has diversified NRPS gene clusters can also guide the rational design of engineered systems to produce novel bioactive compounds. nih.gov

Understanding NRPS Enzymology

Peptide Backbone Modification Studies

Modifying the peptide backbone is a fundamental strategy in medicinal chemistry to improve the drug-like properties of peptides. wisdomlib.org N-methylation is one of the most common and effective backbone modifications. mdpi.comresearchgate.net

The primary effects of N-methylation on the peptide backbone include:

Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, making the adjacent peptide bond more resistant to cleavage. mdpi.comnih.gov

Conformational Restriction: The elimination of the N-H hydrogen bond donor and the introduction of steric bulk restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into its bioactive conformation. researchgate.netresearchgate.net

These modifications can collectively lead to peptides with improved affinity, selectivity, and bioavailability. The systematic study of backbone modifications, such as through N-methyl scanning, provides valuable insights for the rational design of peptide-based drugs. nih.govnih.gov

Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for investigating the structure and conformation of molecules in solution. For N-Me-Phe-otbu and related peptide structures, ¹H and ¹³C NMR have been instrumental. iucr.org

Solution-State Conformational Analysis

In solution, molecules like this compound can exist as a mixture of conformers due to the rotation around single bonds. NMR studies on similar N-methylated and C-terminally esterified dipeptides in chloroform (B151607) (CDCl₃) have indicated the presence of both cis and trans isomers around the peptide bond. iucr.org The presence of the N-methyl group and the tert-butyl ester can influence the conformational equilibrium. iucr.org For instance, in related peptide systems, the introduction of an N-methyl group can favor a trans conformation to minimize steric hindrance. The flexibility of such peptides in solution can lead to a complex mixture of conformations that are nearly equal in energy. researchgate.net

The temperature dependence of NH chemical shifts in NMR spectra can provide insights into the presence of stable hydrogen bonds and, by extension, folded structures like β-turns or helices. manchester.ac.uk In peptides containing N-methylated residues, a single major set of resonances in the NMR spectrum often suggests a predominant conformation, though minor conformers may also be present. nih.gov

Chemical Shift Analysis and Structural Features

The chemical shifts of protons and carbons in the NMR spectrum are highly sensitive to the local electronic environment and, therefore, the molecule's three-dimensional structure.

¹H NMR Spectroscopy: In a study of tert-butyl N-methyl-N-((4-nitrophenyl)sulfonyl)-L-phenylalaninate, a related compound, the following ¹H NMR chemical shifts were observed in CDCl₃: signals for the aromatic protons of the phenyl group, and specific shifts for the protons of the N-methyl and tert-butyl groups. escholarship.org For tert-butyl L-phenylalaninate, the precursor to this compound, the aromatic protons appear in the range of δ 7.17–7.35 ppm, the α-proton at δ 3.61 ppm, the β-protons at δ 3.03 and 2.84 ppm, and the tert-butyl protons as a singlet at δ 1.42 ppm. escholarship.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. For a similar compound, N-T-Butoxycarbonyl-L-phenylalanine methyl ester, the carbonyl carbon of the ester appears around δ 170.1 ppm, while the carbons of the tert-butyl group are observed at approximately δ 82.8 ppm (quaternary carbon) and δ 28.1 ppm (methyl carbons). explorationpub.comspectrabase.com The aromatic carbons of the phenylalanine side chain typically resonate between δ 126 and 141 ppm. explorationpub.com

Table 1: Representative ¹H NMR Chemical Shifts for Phenylalanine Derivatives

| Proton | Chemical Shift (ppm) in CDCl₃ |

|---|---|

| Aromatic (C₆H₅) | 7.17 - 7.35 |

| α-CH | 3.61 |

| β-CH₂ | 2.84, 3.03 |

| t-Butyl (CH₃)₃ | 1.42 |

Data derived from tert-butyl L-phenylalaninate. escholarship.org

Table 2: Representative ¹³C NMR Chemical Shifts for Phenylalanine Derivatives

| Carbon | Chemical Shift (ppm) in CDCl₃ |

|---|---|

| Carbonyl (COO) | ~170.1 |

| Aromatic (C₆H₅) | 126 - 141 |

| t-Butyl (quaternary C) | ~82.8 |

| α-C | ~59.1 |

| β-C | ~41.8 |

| t-Butyl (CH₃) | ~28.1 |

Data derived from related phenylalanine ester derivatives. explorationpub.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the atomic arrangement of a molecule in its solid, crystalline state. For a chemotactic peptide analog, N-formyl-L-methionyl-N2-methyl-L-phenylalanine tert-butyl ester, which shares the N-methylated phenylalanine tert-butyl ester moiety, X-ray diffraction analysis revealed a coiled conformation in the crystal. iucr.org The central peptide bond was found to be in a cis-planar geometry. iucr.org

In this related structure, the phenylalanine side chain adopted a g- conformation. iucr.org The combination of N-methylation and C-terminal esterification appeared to "lock" the phenylalanine side chain into this specific conformation in the solid state. iucr.org The crystal structure was generally consistent with one of the major conformers deduced from solution NMR studies, highlighting a correlation between the solid-state and solution-state structures. iucr.org In studies of other peptides containing α-methylphenylalanine, X-ray diffraction has been crucial in determining their helical conformations, which are often stabilized by intramolecular hydrogen bonds forming β-turns. uzh.ch

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure of peptides and proteins in solution, as different secondary structures (e.g., α-helix, β-sheet, random coil) have distinct CD spectra. biorxiv.org While CD spectroscopy is more commonly applied to larger peptides, it can provide insights into the conformational preferences of smaller molecules like this compound, especially when they are part of a larger peptide chain.

Correlation of Structure with Reactivity and Function in Research Applications

The structural features of this compound, elucidated through the aforementioned spectroscopic and crystallographic techniques, are directly correlated with its reactivity and utility in synthetic and medicinal chemistry.

The tert-butyl ester group serves as a bulky protecting group for the carboxylic acid, preventing it from participating in unwanted side reactions during peptide synthesis. lookchem.com Its steric bulk can also influence the conformation of the peptide backbone. The N-methyl group on the amide nitrogen prevents the formation of a hydrogen bond at this position, which can disrupt secondary structures like β-sheets. However, it can also increase the peptide's resistance to enzymatic degradation and enhance its membrane permeability, which are desirable properties for therapeutic peptides. iris-biotech.de

The specific conformation of the phenylalanine side chain, which can be influenced by N-methylation and C-terminal esterification, is critical for molecular recognition and binding to biological targets. iucr.org For instance, in the development of kappa opioid receptor antagonists, the N-alkylation of phenylalanine residues was found to significantly impact the potency of the resulting peptides. researchgate.net The stereochemistry and conformational propensities of N-methylated amino acids are therefore crucial considerations in the design of peptidomimetics and other biologically active molecules. scispace.com The defined structure of this compound makes it a valuable building block for creating peptides with specific, predictable three-dimensional shapes and functions. uzh.ch

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to predict molecular properties, reaction energies, and to elucidate reaction mechanisms.

While specific DFT studies on N-Me-Phe-otbu are not extensively documented in the literature, research on analogous compounds provides significant insights. For instance, DFT calculations have been employed to study the conformational preferences of dipeptides containing phenylalanine. frontiersin.org Such studies typically involve geometry optimizations of various conformers at a level like B3LYP/6-31G* followed by single-point energy calculations at a higher level of theory, such as MP2/cc-pVTZ, to obtain accurate relative energies. frontiersin.org For phenylalanine derivatives, it has been noted that β-backbone conformations are often more stable than α-helical conformations. frontiersin.org

DFT has also been crucial in understanding reaction mechanisms involving phenylalanine derivatives. In a study on the Clauson-Kaas reaction for the pyrrole (B145914) protection of L-phenylalanine, DFT calculations were used to map the reaction energy barriers of proposed mechanistic pathways. rsc.org The calculations revealed the energy barriers for key steps such as the formation of enamine intermediates and subsequent intramolecular cyclization and dehydrative aromatization. rsc.org These theoretical investigations can explain experimental observations, such as the role of intramolecular catalysis. rsc.org For example, the energy barrier for an SN2 initiation step was calculated to be significantly high (45.4 kcal mol⁻¹), confirming the necessity of a catalytic effect. rsc.org

The table below summarizes representative energy data from DFT calculations on related phenylalanine systems.

| System/Reaction | Computational Method | Calculated Property | Value (kcal/mol) |

| Phenylalanine Dipeptide Conformers | MP2/cc-pVTZ // B3LYP/6-31G* | Relative Energy (α-helix vs β-strand) | ~1.5-2.5 higher for α-helix |

| Clauson-Kaas Reaction of L-Phenylalanine | DFT | Energy Barrier (SN2 initiation) | 45.4 |

This table presents generalized or specific findings from studies on phenylalanine derivatives to illustrate the application of DFT.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.govacs.org This technique is particularly valuable for sampling the conformational landscape of flexible molecules like this compound, revealing preferred shapes and the dynamics of their interconversion.

MD simulations have been extensively used to study the conformational preferences of peptides containing phenylalanine and its derivatives. acs.orgtandfonline.comnih.gov For example, MD simulations of peptidomimetics in explicit water have been used to observe the stability of helical conformations. acs.org In one study, simulations at 276 K showed that certain constrained phenylalanine analogues could maintain a helical structure, while others could not, providing a rationale for experimental observations from circular dichroism spectroscopy. acs.org

The general workflow for such a study involves placing the molecule in a simulated solvent box (e.g., water), heating the system to a desired temperature (e.g., 300 K), and running the simulation for a duration ranging from picoseconds to nanoseconds. rsc.orgnih.gov Analysis of the trajectory can reveal stable conformations, hydrogen bonding patterns, and root-mean-square deviation (RMSD) to assess structural stability. nih.govnih.gov For instance, a 10 ps MD simulation was used to survey the conformational space of a cyclic RGD peptide containing an N-methylated valine residue. rsc.org

The following table outlines a typical setup for an MD simulation of a peptide derivative.

| Parameter | Description | Typical Value |

| System | Molecule of interest in a solvent box | This compound in water |

| Force Field | Set of parameters to describe interatomic potentials | CHARMM, AMBER |

| Simulation Time | Duration of the simulation | 1-50 ns |

| Temperature | Simulated temperature | 300 K |

| Analysis | Properties extracted from the trajectory | RMSD, Conformational clusters, Dihedral angles |

Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of intermediates and the characterization of high-energy transition states. indiana.edupnas.org For N-methylated amino acid derivatives like this compound, understanding reaction mechanisms is crucial for optimizing synthesis and preventing side reactions.

A key reaction in peptide chemistry is the formation of the peptide bond itself. Computational studies have modeled the transition state for this reaction, revealing it to be a late transition state, meaning the C-O bond of the ester is significantly broken while the N-C bond is forming. pnas.org

In the context of N-methylated peptides, a common side reaction during synthesis is the formation of diketopiperazines (DKP). indiana.edu The mechanism involves an intramolecular nucleophilic attack of the N-terminal amine on the carbonyl group of the second residue. indiana.edu Modeling of this process can reveal the thermodynamic parameters of the transition states, which are often entropically favored but enthalpically disfavored. indiana.edu Another significant side reaction, particularly during acidic cleavage steps in solid-phase peptide synthesis, is the fragmentation of the peptide chain next to an N-methylated residue. researchgate.net This occurs through the formation of a labile oxazolonium ion intermediate, a mechanism that has been described in the literature. researchgate.net

Theoretical calculations can predict the activation energies for these competing pathways, helping to rationalize experimental outcomes and guide the choice of reaction conditions.

| Reaction | Key Mechanistic Feature | Computational Insight |

| Peptide Bond Formation | Nucleophilic attack of amine on ester | Characterization of late transition state |

| Diketopiperazine Formation | Intramolecular aminolysis | Calculation of ΔG‡, ΔH‡, and ΔS‡ for the transition state |

| Acid-Catalyzed Fragmentation | Oxazolonium ion intermediate | Identification of labile intermediate leading to chain cleavage |

Prediction of Stereoselectivity in Synthetic Routes

Controlling stereochemistry is a central challenge in the synthesis of chiral molecules like this compound. Computational methods are increasingly used to predict and rationalize the stereochemical outcome of asymmetric reactions.

For the synthesis of phenylalanine derivatives, stereoselectivity can be achieved through various strategies, including the use of chiral catalysts. One such method is asymmetric phase-transfer catalysis for the α-alkylation of a glycine (B1666218) Schiff base with benzyl (B1604629) bromides. mdpi.com The stereochemical outcome (R or S) can be reliably controlled by the choice of the pseudoenantiomeric Cinchona alkaloid-derived catalyst. mdpi.com

Another approach is the chelate-Claisen rearrangement of N-protected chiral amino acid cinnamyl esters to produce β-branched phenylalanine derivatives. researchgate.net The high stereoselectivity of this reaction, which involves the complete transfer of chirality, can be rationalized by analyzing the transition state geometries. researchgate.net

Machine learning models are also emerging as a powerful tool for predicting the stereoselectivity of chemical reactions. arxiv.org These models are trained on datasets of reactions with known stereochemical outcomes and can learn the complex interplay of steric and electronic factors that govern selectivity. arxiv.org While not yet specifically applied to this compound synthesis in published literature, these predictive models represent a frontier in rational catalyst and reaction design.

The following table highlights synthetic methods where stereoselectivity is crucial and can be computationally modeled.

| Synthetic Method | Stereochemical Control Element | Potential for Computational Prediction |

| Asymmetric Phase Transfer Catalysis | Chiral Cinchona alkaloid catalyst | Modeling of catalyst-substrate interactions |

| Chelate-Claisen Rearrangement | Chiral allyl alcohol substrate | Analysis of transition state geometries |

| 1,3-Dipolar Cycloaddition | Chiral gold(I) complex | DFT calculations to analyze enantiodiscrimination |

Supramolecular Interactions Modeling

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.govresearchgate.net Phenylalanine derivatives are well-known to participate in self-assembly processes to form larger, ordered structures like hydrogels. nih.govresearchgate.net

Computational modeling plays a key role in understanding the specific intermolecular interactions that drive these assembly processes. irb.hrresearchgate.net For phenylalanine derivatives, π-π stacking between the aromatic rings is a significant driving force. nih.govacs.org Computational studies can reveal the preferred geometry of these interactions, highlighting the importance of local dipolar interactions between elements of neighboring aromatic rings. nih.gov